2-Acetoxypropionyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

2-Acetoxypropionyl chloride can be synthesized through various methods. One common synthetic route involves the acylation reaction of (S)-lactic acid with thionyl chloride. The process typically involves the following steps :

Starting Material: (S)-Lactic acid.

Reagent: Thionyl chloride.

Reaction Conditions: The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition.

Product Isolation: The resulting product is purified by distillation under reduced pressure.

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield .

Analyse Chemischer Reaktionen

2-Acetoxypropionyl chloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetoxypropionic acid and hydrochloric acid.

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Reduction: It can be reduced to 2-acetoxypropanol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

Hydrolysis: Water or aqueous base.

Substitution: Amines or alcohols, often in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major products formed from these reactions include 2-acetoxypropionic acid, amides, esters, and 2-acetoxypropanol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

2-Acetoxypropionyl chloride serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those containing chiral centers. Its role enhances the efficiency of drug development processes by facilitating the formation of complex molecules.

Key Pharmaceutical Applications:

- Iopamidol Production: Utilized in the preparation of iodinated contrast agents for medical imaging, ensuring high purity and suitable quality for pharmacological use .

- Chiral Drugs: Important in synthesizing drugs that require specific stereochemistry, which is vital for their biological activity.

Production of Agrochemicals

The compound is instrumental in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its ability to modify biological activity makes it valuable in agricultural applications.

Agrochemical Applications:

- Pesticides: Enhances the efficacy of chemical formulations used to protect crops from pests.

- Herbicides: Aids in developing selective herbicides that minimize damage to desired crops while effectively controlling weeds .

Research in Organic Chemistry

Researchers utilize this compound in various organic synthesis reactions to explore new chemical pathways and develop novel compounds.

Organic Chemistry Applications:

- Intermediate Reactions: Functions as a key reagent in synthesizing esters, amides, and thioesters through reactions with alcohols, amines, and thiols respectively.

Polymer Chemistry

In polymer chemistry, this compound is employed to produce specialty polymers. Its unique properties can be harnessed to create materials with desirable characteristics for various applications.

Polymer Applications:

- Specialty Polymers: Contributes to developing materials with specific mechanical or thermal properties suitable for industrial applications .

Biochemical Applications

The compound is utilized in biochemical research for modifying biomolecules, which can lead to advancements in drug design and delivery systems.

Biochemical Research Applications:

- Biomolecule Modification: Enables the functionalization of proteins and other biomolecules, enhancing their therapeutic potential .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for synthesizing chiral drugs; used in iodinated contrast agent production |

| Agrochemicals | Formulation of effective pesticides and herbicides |

| Organic Chemistry | Key reagent for synthesizing esters, amides, and thioesters |

| Polymer Chemistry | Production of specialty polymers with tailored properties |

| Biochemical Research | Modification of biomolecules for improved drug design and delivery systems |

Case Studies

- Iopamidol Synthesis :

- Agrochemical Development :

- Polymer Development :

Wirkmechanismus

The mechanism of action of 2-acetoxypropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of esters and amides . The pathways involved typically include nucleophilic acyl substitution reactions .

Vergleich Mit ähnlichen Verbindungen

2-Acetoxypropionyl chloride can be compared with other acyl chlorides such as acetyl chloride and propionyl chloride. While acetyl chloride (CH3COCl) and propionyl chloride (C2H5COCl) are simpler acyl chlorides, this compound has an additional acetoxy group, making it more versatile in forming chiral compounds . Similar compounds include:

Acetyl chloride: Used for acetylation reactions.

Propionyl chloride: Used for propionylation reactions.

2-Acetoxypropionic acid: The hydrolysis product of this compound.

This compound stands out due to its chiral nature and its ability to form enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules .

Biologische Aktivität

2-Acetoxypropionyl chloride (CAS No. 36394-75-9) is an acyl chloride derivative of 2-acetoxypropionic acid. This compound features a reactive acyl chloride functional group, making it valuable in organic synthesis, particularly in the preparation of chiral molecules. While specific biological activities are not extensively documented, its chemical properties suggest potential interactions with biological systems.

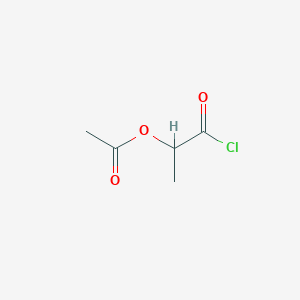

- Molecular Formula : C₅H₇ClO₃

- Molecular Weight : 150.56 g/mol

- Appearance : Colorless to light yellow liquid

The presence of both an acetoxy group and a propionyl chloride moiety contributes to its reactivity, particularly as an electrophile in acylation reactions.

The primary function of this compound is as a chemical reagent in organic synthesis. It acts by transferring the acetoxypropionyl group to nucleophiles, which can include alcohols, amines, and thiols. This property allows for the formation of various derivatives, including:

- Amides : Formed from reactions with amines.

- Esters : Resulting from interactions with alcohols.

- Thioesters : Produced through reactions with thiols.

- Hydrolysis Products : Such as (S)-(-)-2-hydroxypropionic acid.

Potential Applications in Biological Research

- Synthesis of Chiral Molecules : The compound is utilized in the synthesis of enantiopure β-hydroxy α-amino acids, which are important in pharmaceuticals.

- Resolution of Racemic Mixtures : It can resolve racemic mixtures by exploiting the differing reactivities of enantiomers, facilitating the production of desired chiral compounds.

- Preparation of Chiral Phosphonates : These compounds are used as catalysts and ligands in various synthetic processes.

Study on Chiral Synthesis

A study published in the Journal of the American Chemical Society demonstrated that (S)-(-)-2-Acetoxypropionyl chloride could be effectively used to synthesize enantiopure β-hydroxy α-amino acids, showcasing its utility in pharmaceutical development.

Application in Contrast Agents

Research indicates that (S)-2-acetoxypropionyl chloride serves as an intermediate for producing iodinated contrast agents like Iopamidol. The synthesis involves chlorination steps to ensure high purity suitable for medical applications .

Comparison with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| (S)-(-)-2-Acetoxypropionyl chloride | Chiral Acyl Chloride | Used for synthesizing chiral molecules |

| Acetyl Chloride | Simple Acyl Chloride | Broader reactivity but lacks chirality |

| Propionyl Chloride | Acyl Chloride | Similar structure but different reactivity |

Eigenschaften

IUPAC Name |

(1-chloro-1-oxopropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHZEIINTQJLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404126 | |

| Record name | 2-acetoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38939-83-2 | |

| Record name | 2-(Acetyloxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38939-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-acetoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-acetoxypropionyl chloride in the context of these research papers?

A1: this compound serves as a crucial chiral derivatizing agent in the synthesis and analysis of chiral compounds. [, , ] Specifically, it is frequently employed to determine the stereochemistry of long-chain secondary alcohols, which act as sex pheromone precursors in various insect species, including pine sawflies. [, ]

Q2: How does the chirality of this compound contribute to its application in pheromone research?

A2: The (S)-enantiomer of this compound ((S)-2-acetoxypropionyl chloride) is particularly valuable due to its ability to react with chiral alcohols, forming diastereomeric esters. [, ] These diastereomers possess distinct physical properties, allowing for separation and analysis using techniques like gas chromatography coupled with mass spectrometry (GC-MS). This enables researchers to identify and quantify the specific stereoisomers present in pheromone extracts. [, ]

Q3: Can you elaborate on the synthesis of chiral polymers using this compound?

A3: (S)-2-acetoxypropionyl chloride is used as a terminating agent in the living anionic polymerization of n-hexyl isocyanate (HIC), resulting in the formation of chiral poly(n-hexyl isocyanate) (PHIC) macromonomers. [, , , ] This incorporation of chirality influences the polymer's conformation and chiroptical properties, which can be further studied using techniques like circular dichroism (CD) spectroscopy. [, , ]

Q4: Beyond pheromone and polymer research, are there other applications for this compound?

A4: Yes, one study demonstrated the use of (S)-2-acetoxypropionyl chloride in the preparation of a chiral selective nanofiltration membrane. [] The chiral moiety from (S)-2-acetoxypropionyl chloride is incorporated into the membrane structure, enabling the optical resolution of racemic mixtures of amino acids like arginine and alanine. []

Q5: The papers mention the importance of optimizing reaction conditions. What are some examples of these optimizations?

A5: Several optimization strategies are highlighted in the research. For instance, varying the concentration of (S)-2-acetoxypropionyl chloride during membrane preparation was crucial for achieving optimal optical resolution of amino acids. [] Similarly, different acid chloride derivatives and GC columns were systematically evaluated to identify the ideal combination for separating stereoisomers of long-chain secondary alcohols. [] In the synthesis of chiral PHIC macromonomers, factors like initiator efficiency and aggregation behavior during polymerization were carefully controlled. []

Q6: What are some of the analytical techniques used to characterize the products derived from reactions involving this compound?

A6: Various analytical methods are employed. Gas chromatography-mass spectrometry (GC-MS) is central to separating and identifying the stereoisomers of derivatized alcohols. [, ] Circular dichroism (CD) spectroscopy helps analyze the chiroptical properties of chiral polymers synthesized using (S)-2-acetoxypropionyl chloride. [, , ] Techniques like FTIR, scanning electron microscopy, and atomic force microscopy are utilized to characterize the morphology and properties of chiral selective membranes. [] Additionally, 1H NMR and SEC-MALLS are employed to confirm the formation and analyze the characteristics of graft copolymers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.